![molecular formula C8H16N2O B2749893 exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane CAS No. 130914-52-2](/img/structure/B2749893.png)

exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

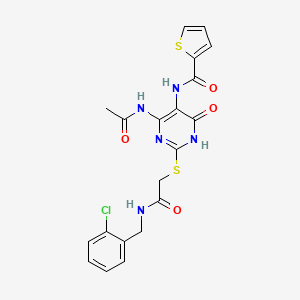

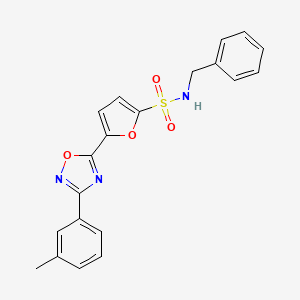

Exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane is a chemical compound that contains a total of 28 bonds, including 12 non-H bonds, 2 six-membered rings, 1 eight-membered ring, 1 primary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 ether (aliphatic) .

Synthesis Analysis

The synthesis of compounds similar to exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane has been a topic of interest in the field of organic chemistry. For instance, the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . The synthesis often relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The molecular structure of exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane is characterized by a bicyclic scaffold with two six-membered rings and one eight-membered ring. It also contains one primary and one tertiary aliphatic amine, as well as one aliphatic ether .Chemical Reactions Analysis

Exo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane, a similar compound, is used as a reagent to prepare 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives, which are highly potent 5-HT3 receptor antagonists .Applications De Recherche Scientifique

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids, which exhibit diverse and fascinating biological properties. Researchers have focused on stereoselective methods to construct this fundamental structure. While some approaches involve enantioselective synthesis of an acyclic precursor, others achieve stereochemical control directly during the formation of the bicyclic scaffold. These efforts contribute to the synthesis of tropane alkaloids with potential pharmaceutical applications .

5-HT3 Receptor Antagonists

Exo-3-amino-9-methyl-9-azabicyclo[3,3,1]nonane: acts as a reagent in the preparation of highly potent 5-HT3 receptor antagonists. These compounds play a crucial role in modulating serotonin signaling and have implications in treating nausea, vomiting, and anxiety-related disorders .

Chemical Synthesis and Medicinal Chemistry

Researchers explore the use of exo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane in designing novel chemical entities. Its unique bicyclic structure provides opportunities for creating bioactive molecules, such as potential drug candidates or ligands for specific receptors. Medicinal chemists investigate its interactions with biological targets and evaluate its pharmacological properties .

Crystallographic Studies

Crystallographic studies of related bicyclo[3.3.1]nonane derivatives shed light on their molecular structures and intermolecular interactions. Hydrogen bonding patterns, halogen interactions, and overall conformation contribute to our understanding of these compounds’ behavior in solid-state structures .

Catalysis and Asymmetric Synthesis

Researchers explore the use of exo-7-amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane as a chiral auxiliary or ligand in asymmetric catalysis. Its unique three-dimensional arrangement can influence reaction outcomes, making it valuable in synthetic transformations with high stereocontrol .

Biological Activity Screening

Given its intriguing structure, scientists investigate the biological activities of exo-7-amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane . High-throughput screening assays assess its effects on cellular processes, receptor binding, and enzymatic activity. These studies contribute to our understanding of its potential therapeutic applications .

Mécanisme D'action

Target of Action

The primary target of exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane is the 5-HT3 receptor . This receptor is a type of serotonin receptor, or 5-hydroxytryptamine receptor, that plays a significant role in the regulation of neurotransmitters, particularly serotonin, across synapses in the nervous system.

Mode of Action

Exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane acts as a potent antagonist at the 5-HT3 receptor . By binding to these receptors, it prevents the action of serotonin, a neurotransmitter that can trigger nausea and vomiting reflexes when released.

Biochemical Pathways

The compound’s action on the 5-HT3 receptor affects the serotonergic pathways in the central nervous system . By blocking the action of serotonin at these receptors, it can help regulate mood, appetite, and sleep, among other functions.

Result of Action

The molecular and cellular effects of exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane’s action primarily involve the reduction of serotonin activity at the 5-HT3 receptors . This can result in a decrease in the symptoms associated with excessive serotonin release, such as nausea and vomiting.

Propriétés

IUPAC Name |

(1S,5R)-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-10-7-2-6(9)3-8(10)5-11-4-7/h6-8H,2-5,9H2,1H3/t6?,7-,8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILASSWFNKAKIM-IEESLHIDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1COC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC(C[C@H]1COC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(furan-2-ylmethyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2749812.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2749814.png)

![(4-chlorophenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2749817.png)

![1-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2749824.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2749830.png)

![4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2749832.png)

![3-(2-chloro-6-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2749833.png)